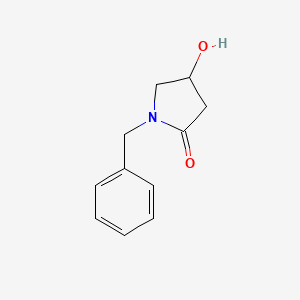

1-Benzyl-4-hydroxypyrrolidin-2-one

Description

Significance of γ-Lactam Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrrolidin-2-ones are classified as γ-lactams, which are cyclic amides with the amide group as part of a five-membered ring. The γ-lactam moiety is a key structural feature in numerous natural and synthetic compounds with a broad spectrum of biological activities. sigmaaldrich.com In organic synthesis, γ-lactams are valuable building blocks due to the reactivity of the lactam ring and the potential for stereoselective functionalization at various positions. ontosight.ai The development of multicomponent reactions has provided efficient pathways to highly functionalized γ-lactam derivatives, some of which have demonstrated antiproliferative activity. sigmaaldrich.comchemicalbook.com Furthermore, palladium-catalyzed intramolecular allylic alkylations represent a powerful tool for the stereoselective synthesis of γ-lactams.

Overview of the 4-Hydroxypyrrolidin-2-one Substructure as a Versatile Synthetic Intermediate

The introduction of a hydroxyl group at the 4-position of the pyrrolidin-2-one ring, creating the 4-hydroxypyrrolidin-2-one substructure, significantly enhances its utility as a synthetic intermediate. This functional group provides a handle for further chemical transformations, allowing for the construction of more complex molecular architectures. The 4-hydroxypyrrolidin-2-one moiety is a key intermediate in the synthesis of various biologically active compounds, including antibiotics and antidepressant agents. semanticscholar.orgresearchgate.net Its synthesis can be achieved through methods such as the reduction of pyrrolidine-2,4-diones (tetramic acids). semanticscholar.orgresearchgate.net The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, leading to the development of stereoselective synthetic routes. ontosight.aiuran.ua

Specific Focus on 1-Benzyl-4-hydroxypyrrolidin-2-one: Research Context and Potential

This compound is a specific derivative that has garnered attention in the scientific community. The presence of the N-benzyl group offers several advantages, including steric bulk that can influence stereoselectivity in subsequent reactions and the potential for debenzylation to provide the free amine for further functionalization.

Research has demonstrated the synthesis of chiral (S)-1-benzyl-4-hydroxypyrrolidin-2-one through enzymatic hydroxylation, highlighting a green chemistry approach to obtaining this valuable building block with high enantiomeric excess. uni.lu The racemic form can also be synthesized and its derivatives are of interest in medicinal chemistry. For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the nootropic agent nebracetam, have been synthesized and their potential nootropic activity has been explored through molecular docking studies. nih.gov These studies suggest that the 1-benzylpyrrolidin-2-one scaffold could serve as a basis for the development of new agents for improving cognitive function. nih.gov Furthermore, the pyrrolidine (B122466) ring is a common scaffold in compounds designed to treat human diseases, and the specific stereochemistry of derivatives like 1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid is critical for their potential biological activities, including the treatment of neurological disorders. ontosight.ai

The research into compounds like this compound and its analogues points towards their potential as key intermediates in the discovery of new therapeutic agents. The ability to modify the core structure at multiple positions allows for the generation of diverse chemical libraries for screening against various biological targets.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | nih.gov |

| Molecular Weight | 191.23 g/mol | nih.gov |

| Appearance | Solid | |

| Melting Point | 107.5-108 °C ((S)-enantiomer) | |

| Boiling Point | 405 °C ((S)-enantiomer) | |

| Density | 1.261 g/cm³ ((S)-enantiomer) | |

| XlogP | 0.7 | nih.gov |

| Technique | Data | Source |

|---|---|---|

| InChI | InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| InChIKey | OGAWUYQBXWYIJM-UHFFFAOYSA-N | |

| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)O |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWUYQBXWYIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432813 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125370-52-7 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Hydroxypyrrolidin 2 One

De Novo Synthesis Approaches to the Pyrrolidinone Core

De novo synthesis offers a flexible approach to the pyrrolidinone skeleton, allowing for the introduction of desired substituents at various positions.

The formation of the γ-lactam ring of the pyrrolidinone is a key step in its synthesis. A common strategy involves the intramolecular cyclization of γ-amino esters. nih.gov This can be achieved by reacting donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines, which, after a Lewis acid-catalyzed ring opening, undergo in situ lactamization. nih.gov Another approach involves the intramolecular condensation of the amino and carboxy groups of a γ-aminobutyric acid (GABA) derivative. nih.gov For instance, the synthesis of pyrrolidin-2-ones can be initiated from γ-amino esters, which upon heating or treatment with a base, cyclize to form the desired lactam ring. Furthermore, reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, catalyzed by copper(I), presents a diastereoselective route to 4-hydroxypiperidin-2-ones, a related heterocyclic system. nih.gov

| Starting Materials | Reagents and Conditions | Product | Reference |

| Donor-acceptor cyclopropanes, Primary amines (anilines, benzylamines) | Lewis acid catalyst, in situ lactamization | 1,5-substituted pyrrolidin-2-ones | nih.gov |

| γ-amino esters | Heat or base | Pyrrolidin-2-one | nih.gov |

| α,β-unsaturated amides, Ketones | Cu(I) catalyst | 4-Hydroxypiperidin-2-ones | nih.gov |

The introduction of the hydroxyl group at the C-4 position is a critical transformation. One direct method is the regio- and stereoselective enzymatic hydroxylation of N-substituted 2-pyrrolidinones. google.com This biotransformation can offer a more direct and economical route compared to classical chemical methods. google.com Alternatively, the hydroxyl group can be introduced via the reduction of a corresponding ketone. For example, the synthesis of a (2R,4R)-2-aryl-4-hydroxypyrrolidine derivative was achieved through the stereoselective reduction of a 1-aryl-1-butanone derivative, followed by intramolecular cyclization. nih.gov Another strategy involves the asymmetric dihydroxylation of vinylogous aminoesters, which after a mild intramolecular cyclization, yields 3,4-dihydroxy-pyrrolidin-2-one. nih.gov

The final step in the synthesis of the target molecule is often the introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidinone ring. This is typically achieved through N-alkylation using benzyl bromide or a similar benzylating agent in the presence of a base. nih.gov For instance, the intramolecular Mitsunobu reaction of a suitable precursor followed by treatment with sodium hydroxide (B78521) and benzyl bromide can lead to a cis-4-hydroxyproline derivative. nih.gov In other cases, N-alkylation is performed on a pre-formed pyrrolidinone ring. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. nih.gov

Stereoselective Synthesis of Enantiopure 1-Benzyl-4-hydroxypyrrolidin-2-one

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of chiral centers often dictates biological activity.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com In the synthesis of pyrrolidinones, chiral auxiliaries can be attached to the nitrogen atom or other positions to control the formation of new stereocenters. For example, a practical synthesis of both (R)- and (S)-isomers of 4-hydroxy-2-pyrrolidinone has been achieved using a 1-phenylethylamine (B125046) mediated resolution. researchgate.net This approach involves the preparation of enantiomeric malonamide (B141969) derivatives bearing a chiral N-phenylethyl moiety, which facilitates a facile cyclization and separation of the resulting diastereomeric secondary alcohols. researchgate.net Double asymmetric synthesis, which employs two chiral auxiliaries, can lead to even higher levels of diastereoselectivity. numberanalytics.com

| Chiral Auxiliary | Application | Outcome | Reference |

| (S)-(+)- and (R)-(-)-p-methylmandelic acid | Resolution of (±)-N-substituted ortho-c oxide-bridged phenylmorphans | Enantiopure isomers | nih.gov |

| 1-Phenylethylamine | Resolution of 4-hydroxy-2-pyrrolidinone | Enantiomerically pure (R)- and (S)-isomers | researchgate.net |

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidinone derivatives. nih.govnih.govacs.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Proline and its derivatives have been successfully employed as organocatalysts in various asymmetric transformations. nih.gov For instance, the asymmetric intramolecular aldol reaction, catalyzed by proline, is a well-established method for constructing chiral frameworks. nih.govnih.gov

In the context of pyrrolidinone synthesis, catalytic asymmetric C–H insertion of carbenes, catalyzed by rhodium(II) complexes, has been developed to access 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, the use of chiral iridacycle catalysts can also lead to high yields and selectivities in related transformations. acs.org The asymmetric [3+2]-cycloaddition of azomethine ylides is another powerful strategy for constructing the enantiopure pyrrolidine (B122466) ring system. acs.org Enzymatic methods, such as the use of recombinant E. coli expressing P450pyr Monooxygenase, have also been reported for the biosynthesis of (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone. chemicalbook.com

| Catalyst Type | Reaction | Key Features | Reference |

| Proline | Asymmetric aldol and Mannich reactions | Simple, inexpensive, effective in producing enantioenriched products. youtube.com | nih.govnih.gov |

| Rhodium(II) complexes | Asymmetric C–H insertion of carbenes | High enantio- and diastereocontrol for 2,5-disubstituted pyrrolidines. | acs.org |

| Chiral Iridacycle | Asymmetric synthesis | High yields and selectivities; both enantiomers of the catalyst are available. | acs.org |

| P450pyr Monooxygenase | Biosynthesis | Enzymatic hydroxylation to produce (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone. | chemicalbook.com |

Chemoenzymatic and Biocatalytic Transformations for Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Chemoenzymatic and biocatalytic approaches have emerged as powerful tools to achieve high stereoselectivity under mild reaction conditions. These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to catalyze key stereodetermining steps.

One of the prominent strategies involves the enzymatic reduction of a prochiral ketone precursor, 1-benzyl-4-oxopyrrolidin-2-one. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that have shown great promise in this regard. These enzymes, often used in combination with a cofactor regeneration system, can deliver the desired (R)- or (S)-enantiomer of the hydroxyl group with high enantiomeric excess (ee). The stereochemical outcome is dictated by the specific ADH chosen, as different enzymes exhibit distinct substrate specificities and stereopreferences.

Another biocatalytic approach involves the hydroxylation of the N-benzyl-2-pyrrolidinone backbone at the C4 position. Cytochrome P450 monooxygenases are particularly suited for this type of selective C-H bond activation. By employing engineered P450 enzymes, it is possible to introduce a hydroxyl group with high regio- and stereoselectivity. For instance, recombinant E. coli expressing a specific P450 monooxygenase could potentially be used for the direct synthesis of (S)-1-benzyl-4-hydroxypyrrolidin-2-one.

Dual-enzyme cascades represent a more advanced strategy, where multiple enzymatic reactions are performed in a single pot. nih.gov For instance, a monooxygenase could first introduce a hydroxyl group, followed by a dehydrogenase to resolve a racemic mixture, leading to a highly enantiopure product. nih.gov These biocatalytic cascades offer advantages in terms of process efficiency and reduced waste generation. nih.gov

| Enzyme Class | Precursor | Transformation | Key Advantages |

| Alcohol Dehydrogenase (ADH) | 1-Benzyl-4-oxopyrrolidin-2-one | Stereoselective reduction | High enantioselectivity, mild conditions |

| Cytochrome P450 Monooxygenase | N-Benzyl-2-pyrrolidinone | Regio- and stereoselective hydroxylation | Direct C-H activation, high selectivity |

| Dual-Enzyme Cascade | Alkene/Prochiral ketone | Multi-step stereoselective synthesis | Increased efficiency, reduced workup |

Table 1: Overview of Biocatalytic Approaches for Stereocontrol

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

A significant advancement in the green synthesis of pyrrolidinones is the utilization of biomass-derived starting materials. Levulinic acid, a platform chemical readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass, serves as a renewable feedstock for the synthesis of N-substituted pyrrolidinones. rsc.org The reductive amination of levulinic acid with benzylamine, followed by cyclization, presents a viable and sustainable route to the pyrrolidinone core of the target molecule.

The choice of solvents and catalysts is another critical aspect of green synthesis. ijprt.org Traditional organic syntheses often rely on volatile and toxic solvents. The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids significantly reduces the environmental footprint. ijprt.orgresearchgate.net For instance, multicomponent reactions (MCRs) performed under solvent-free conditions, sometimes assisted by techniques like grinding, offer a highly efficient and atom-economical route to polysubstituted pyrrolidinones. researchgate.net

Furthermore, the replacement of stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. researchgate.net Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. nih.gov The use of biocatalysts, as discussed in the previous section, also aligns perfectly with green chemistry principles due to their biodegradability, high selectivity, and operation under mild conditions. ijprt.org

Energy efficiency is another key principle. The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Synthesis from biomass-derived levulinic acid. rsc.org |

| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

| Safer Solvents and Auxiliaries | Use of water as a solvent or solvent-free reaction conditions. ijprt.orgresearchgate.net |

| Catalysis | Employment of heterogeneous catalysts for easy separation and reuse, and biocatalysts for high selectivity and mild conditions. researchgate.netnih.gov |

| Design for Energy Efficiency | Application of microwave or ultrasound to reduce reaction times and energy consumption. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through selective catalysts. scispace.com |

Table 2: Application of Green Chemistry Principles

Chemical Reactivity and Transformation Studies of 1 Benzyl 4 Hydroxypyrrolidin 2 One

Reactivity of the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position is a primary site for functionalization, enabling a range of chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group of 1-benzyl-4-hydroxypyrrolidin-2-one can undergo esterification to form the corresponding esters. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative. For instance, esterification can be achieved using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, is another important transformation. Benzyl (B1604629) ethers, for example, can be prepared by reacting the alcohol with a benzyl halide. beilstein-journals.org A method for the regioselective protection of a hydroxyl group involves using benzyl chloride, potassium carbonate, and sodium iodide in dimethylformamide (DMF). mdpi.com This approach allows for the selective formation of a benzyl ether at a specific hydroxyl group within a molecule. mdpi.com

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | Carboxylic Acid, DCC, DMAP | Ester |

| This compound | Benzyl Halide, Base | Benzyl Ether |

Oxidation and Reduction Pathways

The C-4 hydroxyl group can be oxidized to a ketone, yielding 1-benzylpyrrolidine-2,4-dione. This transformation is a key step in the synthesis of various derivatives. Conversely, reduction of the related pyrrolidine-2,4-dione (B1332186) can regenerate the hydroxyl group.

Nucleophilic Substitution Reactions at C-4

The hydroxyl group at C-4 can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles. bldpharm.com This allows for the introduction of a wide range of functional groups at this position. For example, nucleophilic substitution can be used to introduce amino groups, leading to the synthesis of compounds like 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives. uran.ua

Reactivity of the Pyrrolidinone Ring System

The pyrrolidinone ring itself is a robust structure but can undergo functionalization at various positions and, under certain conditions, ring-opening reactions.

Functionalization at Alpha- and Beta-Carbon Positions

The carbon atoms alpha and beta to the carbonyl group of the pyrrolidinone ring can be functionalized. The alpha-position is particularly reactive and can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles in what is known as an alpha-substitution reaction. libretexts.org This allows for the introduction of alkyl or acyl groups at the alpha-carbon. youtube.com

Functionalization can also occur at the beta-position through conjugate addition reactions, also known as Michael additions, particularly if there is an α,β-unsaturated system. youtube.comlibretexts.org

Ring-Opening and Ring-Closing Transformations

Lactams, such as this compound, are cyclic amides and can undergo ring-opening reactions under hydrolytic conditions (acidic or basic) to yield the corresponding amino acid.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone scaffold itself. mdpi.com One common method involves the reaction of itaconic acid with benzylamine, which upon heating, leads to the formation of the pyrrolidinone ring. uran.ua Another approach involves the intramolecular cyclization of a suitable acyclic precursor. For instance, the opening of a donor-acceptor cyclopropane (B1198618) ring with an azide (B81097) ion can lead to an intermediate that cyclizes to form a 1,5-substituted pyrrolidin-2-one. nih.gov

Modifications at the Lactam Nitrogen

The lactam nitrogen in this compound is part of a tertiary amide functional group. This configuration is generally stable, and reactions directly modifying the lactam nitrogen of the pre-formed heterocycle are not extensively documented in the literature. The inherent stability of the amide bond within the five-membered ring means that reactions such as N-alkylation or N-acylation at this position would require specific and likely forcing conditions, which are not commonly reported for this particular molecule. The primary focus of synthetic modifications tends to be on the hydroxyl group or the N-benzyl substituent.

Reactivity of the N-Benzyl Moiety

The N-benzyl group is a key functional handle, offering two primary sites for chemical transformation: the aromatic ring and the benzylic methylene (B1212753) (-CH2-) bridge.

Aromatic Functionalization Reactions (Electrophilic/Nucleophilic Substitution)

The phenyl ring of the N-benzyl group can undergo substitution reactions, although specific examples directly on this compound are not prevalent in surveyed literature. Based on fundamental principles, the N-benzyl group acts as an activating, ortho-, para-director for electrophilic aromatic substitution due to the electron-donating nature of the alkyl substituent on the benzene (B151609) ring.

More advanced methods for aromatic functionalization include directed C-H amination. For instance, a study on the radical-promoted thiolative annulation of N-benzyl-N-cyanopropiolamides demonstrated a subsequent palladium-catalyzed C-H amination on the benzyl ring to form pyrrolo[2,1-b]quinazolin-1(9H)-ones. nih.gov This type of transformation highlights a modern approach to functionalizing the aromatic ring, moving beyond classical electrophilic substitutions. nih.gov

Table 1: Examples of Pd-Catalyzed C-H Amination on N-Benzyl-N-cyanopropiolamide Derivatives nih.gov

| Entry | R¹ (Substituent on Benzyl Ring) | R² (Thiol) | Product Yield (%) |

| 1 | H | 4-methylbenzenethiol | 83 |

| 2 | 4-Me | 4-methylbenzenethiol | 81 |

| 3 | 4-OMe | 4-methylbenzenethiol | 78 |

| 4 | 4-F | 4-methylbenzenethiol | 80 |

| 5 | 4-Cl | 4-methylbenzenethiol | 75 |

| 6 | 4-Br | 4-methylbenzenethiol | 70 |

| 7 | 3-Me | 4-methylbenzenethiol | 80 |

| 8 | H | benzenethiol | 81 |

| 9 | H | 4-chlorobenzenethiol | 76 |

| 10 | H | 2-naphthalenethiol | 72 |

Nucleophilic aromatic substitution on the unsubstituted benzyl ring is generally not feasible due to the electron-rich nature of the ring and the absence of a suitable leaving group. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are not present in the parent compound.

Benzylic Functionalization and Deprotection Strategies

The N-benzyl group is frequently employed as a protecting group for the nitrogen atom in amines and lactams, and its removal (debenzylation) is a well-established transformation. This process yields the corresponding N-unsubstituted lactam, in this case, 4-hydroxypyrrolidin-2-one.

Hydrogenolysis is the most common method for N-debenzylation. This reaction is typically performed using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. google.com The process is effective and generally provides clean conversion to the deprotected product and toluene. organic-chemistry.org Variations include transfer hydrogenolysis, which uses a hydrogen donor like 2-propanol in place of hydrogen gas, and can be promoted by catalysts such as co-precipitated Pd/Fe₃O₄. rsc.org

Oxidative debenzylation provides an alternative route that avoids the use of hydrogen gas and palladium catalysts. One method involves the use of alkali metal bromides (like KBr) with an oxidant such as Oxone. organic-chemistry.org This system generates bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the deprotected amide. organic-chemistry.org Another green approach utilizes a laccase/TEMPO catalytic system for the selective deprotection of N-benzyl groups under mild, aerobic conditions. rsc.org

Table 2: Selected Methods for N-Debenzylation of N-Benzyl Amides and Related Compounds

| Method | Catalyst / Reagent | Conditions | Comments | Source(s) |

| Hydrogenolysis | 5% Palladium-on-carbon | H₂ (4-6 atm), 25°C | Standard, efficient method for deblocking. | google.com |

| Transfer Hydrogenolysis | Pd/Fe₃O₄ | 2-propanol, 240°C | Avoids use of H₂ gas; selective cleavage of C-O/C-N bonds. | rsc.org |

| Oxidative (Radical) | KBr / Oxone | CH₃CN/H₂O, room temp | Metal-free, mild conditions. | organic-chemistry.org |

| Oxidative (Enzymatic) | Laccase / TEMPO | O₂-saturated buffer, 30°C | Green, selective enzymatic approach. | rsc.org |

| Hydrogenolysis | Pd/C, B₂(OH)₄ | Water | Uses tetrahydroxydiboron (B82485) as a solid hydrogen source. | researchgate.net |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot procedure to form a complex product. However, this compound is typically the product of a synthetic sequence rather than a starting material in a classical MCR.

MCRs are more commonly employed to construct the pyrrolidinone ring system itself from simpler, acyclic precursors. For example, a one-pot process for synthesizing α-arylated pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane diesters. This cascade includes nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to build the functionalized pyrrolidinone core. acs.org This illustrates the typical role of MCRs in building such heterocyclic scaffolds, as opposed to using the pre-formed lactam as a component. While the hydroxyl group on this compound could theoretically participate as an alcohol component in certain MCRs (e.g., a Passerini reaction), specific examples of such reactivity for this compound are not prominent in the surveyed scientific literature.

Structural Elucidation and Advanced Spectroscopic Characterization

Conformational Analysis of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and exhibits a phenomenon known as "puckering" or "pseudorotation". This puckering results in distinct, low-energy conformations, typically described as envelope or twist forms. For pyrrolidinone rings, two predominant envelope conformers are typically considered: the Cγ-exo and Cγ-endo puckers. nih.govnih.gov The nomenclature specifies whether the C4 carbon (Cγ) is puckered towards (endo) or away from (exo) the carbonyl group of the lactam. nih.gov

The conformational equilibrium between these states is highly influenced by the nature and stereochemistry of substituents on the ring. nih.gov In the case of 4-substituted prolines and their derivatives, an electron-withdrawing substituent at the C4 position can exert a powerful stereoelectronic influence, often referred to as the gauche effect, which dictates the preferred pucker. nih.gov For instance, studies on 4-fluoroprolines have shown that a 4R-substituent strongly favors an exo pucker, while a 4S-substituent promotes an endo pucker. researchgate.net This is because the ring puckers to place the electronegative substituent in a pseudo-axial orientation, which, although sterically less favorable, is electronically stabilized. nih.gov

Table 1: Key Conformational Features of Substituted Pyrrolidinone Rings

| Conformation Type | Description | Influencing Factors |

|---|---|---|

| Cγ-endo Pucker | The C4 (Cγ) carbon is displaced on the same side as the carbonyl group. | Favored by 4S-substituents with electron-withdrawing properties. nih.gov |

| Cγ-exo Pucker | The C4 (Cγ) carbon is displaced on the opposite side of the carbonyl group. | Favored by 4R-substituents with electron-withdrawing properties. researchgate.net |

| Envelope Conformation | Four atoms of the ring are coplanar, and the fifth atom is out of the plane. A derivative, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, shows an envelope conformation with a methylene (B1212753) carbon as the flap. nih.gov | The primary mode of puckering in many pyrrolidine (B122466) derivatives. |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline and Solution States

The molecular structure of 1-benzyl-4-hydroxypyrrolidin-2-one contains key functional groups capable of forming strong intermolecular interactions: the hydroxyl group (-OH) and the lactam (cyclic amide). The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen lone pairs). The lactam carbonyl oxygen is a strong hydrogen bond acceptor.

In the crystalline state, these groups are expected to dominate the crystal packing, forming extensive hydrogen-bonding networks. Molecules would likely be linked into chains or sheets through O-H···O=C hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another.

While a crystal structure for the title compound is not publicly available, studies on derivatives provide insight. For example, in the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, weaker C—H···O hydrogen bonds link the molecules, forming layers. nih.gov This indicates that even in the absence of a strong hydroxyl donor, the carbonyl groups effectively organize the supramolecular structure. The presence of the hydroxyl group in this compound would lead to significantly stronger and more directional hydrogen bonds.

In solution, the nature of these interactions depends on the solvent. In protic solvents like water or methanol, the compound will form hydrogen bonds with solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the 4-hydroxyl group and the carbonyl oxygen might be possible, depending on the ring conformation.

Application of Advanced NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound in solution. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are required to confirm connectivity and determine stereochemistry.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of protons within the pyrrolidinone ring (e.g., from the H4 proton to the adjacent methylene protons at C3 and C5) and within the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining stereochemistry. By detecting protons that are close in space (typically <5 Å), a NOESY or ROESY spectrum can establish the relative configuration of substituents. For this molecule, the key information would be the spatial relationship between the proton at C4 and the protons on the adjacent C3 and C5 positions, which would confirm the cis or trans nature of the 4-hydroxy group relative to the rest of the ring structure.

Dynamic NMR studies could also be employed to investigate processes such as restricted rotation around the N-benzyl bond or the kinetics of the ring's conformational puckering between the endo and exo forms.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive proof of molecular structure in the solid state, including absolute stereochemistry, bond lengths, bond angles, and conformational details. While the specific crystal structure of this compound is not described in the searched literature, data from closely related derivatives illustrate the power of this technique.

A study on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione , a derivative, was performed to determine its structure. nih.gov The compound was found to crystallize in the triclinic system with a P-1 space group. The analysis confirmed the E configuration of the exocyclic double bond and revealed that the pyrrolidine ring adopts an envelope conformation. nih.gov This work highlights how crystallography provides precise geometric data that underpins conformational analysis.

Another complex derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione , was also unambiguously confirmed via X-ray diffraction, with its structure deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Table 2: Crystallographic Data for a Derivative: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z | 2 |

Theoretical and Computational Investigations of 1 Benzyl 4 Hydroxypyrrolidin 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to predict a molecule's ground-state geometry and electron distribution.

For 1-Benzyl-4-hydroxypyrrolidin-2-one, DFT calculations would typically be initiated with a plausible starting geometry, which is then optimized to find the lowest energy conformation. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for the accuracy of the calculations.

Key outputs of these calculations would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting non-covalent interactions.

A hypothetical data table of optimized geometrical parameters for this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | Calculated Value |

| N-C(benzyl) | Calculated Value |

| C-O(hydroxyl) | Calculated Value |

| **Bond Angles (°) ** | |

| O=C-N | Calculated Value |

| C-N-C(benzyl) | Calculated Value |

| Dihedral Angles (°) | |

| C-C-N-C | Calculated Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For the synthesis or transformation of this compound, computational studies can map out the energy landscape of the reaction.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. Methods such as transition state theory are employed to locate the saddle points on the potential energy surface that correspond to transition states.

For instance, in a potential synthesis of this compound, computational methods could be used to:

Compare the feasibility of different synthetic routes.

Identify the rate-determining step of a reaction.

Understand the role of catalysts in lowering activation barriers.

Molecular Dynamics Simulations for Conformational Preferences and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of molecular flexibility.

An MD simulation of this compound, typically in a solvent environment to mimic realistic conditions, would reveal:

Conformational Preferences: The molecule is not rigid and can adopt various shapes or conformations. MD simulations can identify the most populated and energetically favorable conformations.

Flexibility of Different Regions: The simulation can show which parts of the molecule are more rigid and which are more flexible, such as the rotation of the benzyl (B1604629) group or the puckering of the pyrrolidinone ring.

Solvent Effects: The influence of the surrounding solvent molecules on the conformation and dynamics of the compound can be assessed.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard, can aid in the interpretation of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. These frequencies are associated with specific vibrational modes, such as the stretching of the carbonyl (C=O) group or the hydroxyl (O-H) group.

A hypothetical table of predicted spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| -CH₂(benzyl) | Calculated Value |

| -OH | Calculated Value |

| ¹³C NMR Chemical Shift (ppm) | |

| C=O | Calculated Value |

| C-OH | Calculated Value |

| IR Frequency (cm⁻¹) | |

| ν(C=O) | Calculated Value |

| ν(O-H) | Calculated Value |

Note: The values in this table are placeholders and would be determined by actual computational simulations.

Computational Analysis of Molecular Recognition and Binding Site Interactions (e.g., docking, focusing on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding of a small molecule ligand, such as this compound, to a biological target like a protein or enzyme.

The process involves:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of both the small molecule and the biological target.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the active site of the receptor.

Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, docking studies could be performed on various biological targets to explore its potential pharmacological activity. For example, derivatives of pyrrolidin-2-one are known to have nootropic properties, and docking studies could investigate interactions with relevant receptors in the central nervous system. nuph.edu.ua

The results of a docking study are often summarized in a table that includes the binding affinity (or docking score) and the specific interactions observed.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target A | Calculated Value | e.g., SER, TYR, LEU | e.g., Hydrogen Bond, Hydrophobic |

| Hypothetical Target B | Calculated Value | e.g., ASP, PHE, VAL | e.g., Electrostatic, Pi-Pi Stacking |

Note: The values in this table are placeholders and would be determined by actual molecular docking simulations.

The stability of such ligand-protein complexes can be further investigated through more extensive molecular dynamics simulations. semanticscholar.orglidsen.com

Role of 1 Benzyl 4 Hydroxypyrrolidin 2 One As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Natural Products and Bioactive Scaffolds

The strategic importance of 1-benzyl-4-hydroxypyrrolidin-2-one is prominently displayed in the total synthesis of intricate natural products and bioactive molecules. Its inherent chirality and functional handles allow for the controlled construction of multiple stereocenters, a crucial aspect in mimicking the complexity of nature.

A significant example is its application in the synthesis of kaitocephalin (B1245203), a potent antagonist of ionotropic glutamate (B1630785) receptors and the only known naturally occurring antagonist of its kind. researchgate.netwikipedia.org Kaitocephalin's neuroprotective properties, stemming from its ability to inhibit excitotoxicity, make it a valuable scaffold for developing drugs to treat neurological conditions like Alzheimer's disease and stroke. wikipedia.org The synthesis of kaitocephalin and its analogs often involves the use of pyrrolidine (B122466) derivatives to construct the core structure, highlighting the importance of building blocks like this compound in accessing these therapeutically relevant molecules. researchgate.netnih.govcolab.ws

Furthermore, derivatives of this compound have been instrumental in the first synthesis of several biologically active bromophenols. scispace.comepa.gov These synthesized compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, have demonstrated significant antioxidant and anticholinergic activities. scispace.comepa.gov

Development of Pyrrolidinone-Containing Chemical Libraries

The pyrrolidinone motif is a common feature in a vast array of biologically active compounds, including alkaloids, pheromones, and drug candidates with antibacterial and neuroexcitatory properties. researchgate.net Consequently, the development of chemical libraries based on the pyrrolidinone scaffold is a highly pursued strategy in drug discovery. This compound serves as an excellent starting point for generating these libraries due to its amenability to diversification.

The hydroxyl group at the 4-position and the active methylene (B1212753) group at the 3-position provide convenient sites for introducing a wide range of substituents and functional groups. This allows for the creation of a multitude of structurally diverse pyrrolidinone derivatives. These libraries of compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Precursor in the Stereoselective Synthesis of Chiral Heterocyclic Compounds

The inherent chirality of this compound makes it a valuable precursor for the stereoselective synthesis of other chiral heterocyclic compounds. mdpi.com The stereochemistry of the hydroxyl group at the 4-position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products.

For instance, the synthesis of various pyrrolidine-containing drugs and their precursors often starts from chiral pyrrolidine derivatives. mdpi.com The pyrrolidinone ring of this compound can be manipulated through various chemical transformations, such as ring-opening, ring-expansion, or functional group interconversions, to generate a diverse array of chiral heterocyclic systems. These methods are classified based on whether the pyrrolidine ring is the starting material or is formed through cyclization of acyclic precursors. mdpi.com The stereoselective synthesis of 3,4-dihydroxy-pyrrolidin-2-one and related structures has been achieved through asymmetric dihydroxylation and intramolecular cyclization, yielding compounds with glycosidase inhibitory activity. nih.gov

Application in Methodologies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. This compound is an ideal scaffold for DOS strategies due to its multiple reaction sites that can be selectively functionalized.

Advanced Applications and Future Directions in Chemical Research

Integration into Novel Catalytic Systems and Ligand Design

The chiral nature of 1-benzyl-4-hydroxypyrrolidin-2-one and its parent structure, 4-hydroxypyrrolidin-2-one, makes them attractive starting points for the design of novel chiral ligands and catalysts. Chiral heterocyclic amines and alcohols are widely recognized as crucial building blocks in the synthesis of fine chemicals and pharmaceuticals. nih.gov The stereochemistry of these compounds is essential for their interaction with biological targets and their effectiveness in asymmetric catalysis. ontosight.ai

The pyrrolidinone core is a key structural motif in many pharmacologically active agents, and its derivatives are often investigated as scaffolds for inhibitor design. nih.gov The hydroxyl group at the C4 position provides a convenient handle for further functionalization, allowing for the attachment of coordinating groups to create bidentate or multidentate ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations. While direct use of this compound as a catalyst is not extensively documented, its role as a precursor is significant. For example, derivatives of the related 3-hydroxypyrrolidine are found in drugs like Darifenacin and Barnidipine. nih.gov The development of efficient synthetic routes to enantiomerically pure 4-hydroxypyrrolidin-2-ones is therefore critical for advancing their application in catalysis. cymitquimica.comfishersci.com

Table 1: Potential Catalytic Applications of this compound Derivatives

| Application Area | Role of Pyrrolidinone Scaffold | Potential Reaction Type |

|---|---|---|

| Asymmetric Hydrogenation | Backbone for chiral phosphine (B1218219) or amine ligands | Reduction of ketones, imines, and enamines |

| Michael Additions | Chiral organocatalyst or ligand for metal catalysts | Enantioselective conjugate additions |

| Aldol (B89426) Reactions | Proline-type organocatalyst precursor | Asymmetric carbon-carbon bond formation |

| Enzyme Inhibition | Core structure for designing specific enzyme inhibitors | Targeting kinases, proteases, etc. ontosight.ai |

Exploration in Advanced Materials Science and Supramolecular Chemistry

The application of this compound in materials science is an emerging area of interest, primarily leveraging its capacity for hydrogen bonding and potential as a monomer for novel polymers. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group of the lactam) allows for the formation of predictable, ordered supramolecular assemblies. cymitquimica.com These non-covalent interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures like tapes, sheets, or porous networks.

This self-assembling behavior is fundamental to the design of "smart" materials, such as gels, liquid crystals, and functional organic frameworks. While research on this compound itself is nascent, related N-benzyl derivatives have been shown to form nanoparticles and other self-assembled structures. nih.gov Furthermore, the pyrrolidinone ring can be opened via hydrolysis or other ring-opening polymerization (ROP) techniques to create functional polyamides. The benzyl (B1604629) group and the hydroxyl group would impart specific properties, such as hydrophobicity and reactive sites for cross-linking or further modification, to the resulting polymer chain.

Table 2: Potential Material Science Applications

| Material Type | Key Feature Utilized | Potential Application |

|---|---|---|

| Supramolecular Gels | Hydrogen bonding network | Drug delivery, tissue engineering |

| Functional Polymers | Ring-opening polymerization | Specialty plastics, biodegradable materials |

| Chiral Stationary Phases | Enantiopure structure | Chromatographic separation of racemates |

| Organic Frameworks | Self-assembly | Gas storage, catalysis |

Strategies for Expanding the Chemical Space of this compound Derivatives

Expanding the chemical diversity of derivatives based on the this compound scaffold is crucial for unlocking new applications. The goal is to generate a library of related but distinct molecules to explore a wider range of chemical and biological activities. rsc.orgbiorxiv.org Several synthetic strategies can be employed to achieve this diversification.

Modification of the Benzyl Group: The aromatic ring of the benzyl substituent is a prime site for modification. Electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halogen, alkyl, acyl groups) at different positions on the ring. These modifications can fine-tune the electronic properties, solubility, and steric bulk of the entire molecule.

Derivatization of the Hydroxyl Group: The hydroxyl group is a versatile functional handle. It can be readily converted into esters, ethers, or carbamates, introducing a wide array of new functionalities. This position can also be used as an attachment point for linking the molecule to other scaffolds or solid supports.

Substitution at the Pyrrolidinone Ring: While more challenging, substitution at the C3 and C5 positions of the pyrrolidinone ring can lead to significant structural diversification. Synthetic routes starting from different amino acid precursors or employing novel cyclization strategies can introduce substituents at these positions. uitm.edu.myuitm.edu.my For instance, a synthesis starting from N-Boc-alanine or N-Boc-valine leads to substituted pyrrolidine-2,4-diones which can then be reduced. uitm.edu.my

Hybridization with Other Pharmacophores: A fragment-based approach can be used to combine the this compound core with other known bioactive fragments. nih.gov This strategy aims to create hybrid molecules that possess the desirable properties of both parent structures, potentially leading to synergistic effects.

Challenges and Emerging Opportunities in the Chemistry of 4-Hydroxypyrrolidin-2-ones

However, these challenges also create significant opportunities. There is a strong demand for shorter, more cost-effective synthetic pathways. uitm.edu.my The development of novel catalytic methods for the direct and asymmetric functionalization of the pyrrolidinone ring would be a major breakthrough.

The primary opportunity for this class of compounds lies in their use as versatile intermediates for pharmacologically active molecules. cymitquimica.comgoogle.com The 4-hydroxypyrrolidin-2-one core is a privileged scaffold in medicinal chemistry. As researchers continue to explore new therapeutic targets, the demand for novel, diverse, and stereochemically defined building blocks like this compound will undoubtedly grow, driving further innovation in its synthesis and application. nih.govontosight.ai

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-hydroxypyrrolidin-2-one, and how can reaction progress be monitored?

Answer: this compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitutions or cyclization of pyrrolidinone precursors. Key steps include:

- Reaction Optimization : Use reflux conditions in polar aprotic solvents (e.g., THF) to enhance yield .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediates and ensuring purity .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating the final product .

Q. How do structural modifications (e.g., hydroxyl group substitution) influence physicochemical properties?

Answer: The hydroxyl group at the 4-position enhances hydrogen bonding, improving solubility in polar solvents (e.g., DMSO) and influencing reactivity. For example:

- Solubility : Hydroxyl groups increase aqueous solubility but may reduce stability in acidic conditions .

- Reactivity : The hydroxyl group facilitates nucleophilic attacks, enabling functionalization (e.g., benzylation or acylation) .

- Stability : Steric hindrance from bulky substituents (e.g., benzyl groups) can protect the hydroxyl group from oxidation .

Advanced Research Questions

Q. What strategies ensure stereochemical integrity during the synthesis of chiral pyrrolidinone derivatives?

Answer: Maintaining stereochemistry requires precise control of reaction conditions:

- Catalytic Systems : Chiral catalysts (e.g., SmI₂/HMPA) promote enantioselective coupling, as seen in SmI₂-mediated phenyl-pyrrolidyl coupling .

- Temperature Control : Low temperatures (-60°C) minimize racemization during radical-mediated reactions .

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiopurity .

Q. How do substituents on the pyrrolidinone ring affect interactions with biological targets (e.g., enzymes)?

Answer: Substituents modulate binding affinity and selectivity:

-

Hydrogen Bonding : The 4-hydroxyl group forms hydrogen bonds with catalytic residues in enzymes (e.g., proteases), enhancing inhibitory activity .

-

Benzyl Group Effects : The benzyl moiety at the 1-position increases lipophilicity, improving membrane permeability but potentially reducing aqueous stability .

-

Data Table :

Substituent Effect on Binding Affinity (IC₅₀) Solubility (mg/mL) -OH 10 nM (strong) 25 (DMSO) -Benzyl 50 nM (moderate) 5 (DMSO) Data derived from enzymatic assays and solubility studies .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Answer: Yield discrepancies often arise from inhomogeneous mixing or heat transfer inefficiencies at larger scales. Mitigation strategies include:

- Process Optimization : Use microwave-assisted synthesis to improve reaction homogeneity and reduce side products .

- Kinetic Studies : Conduct time-resolved NMR to identify rate-limiting steps and optimize reagent addition rates .

- Scale-Up Protocols : Pilot studies in continuous-flow reactors enhance reproducibility by maintaining consistent temperature and pressure .

Q. What spectroscopic techniques are most effective for characterizing 1-Benzyl-4-hydroxyprolidin-2-one derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (J values) differentiate axial vs. equatorial substituents .

- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1715 cm⁻¹) and hydroxyl vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas and detects impurities .

Methodological Considerations

Q. How to design experiments to evaluate the pharmacokinetic (PK) properties of this compound derivatives?

Answer:

- In Vitro Assays :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

- In Vivo Studies :

- Administer via intravenous and oral routes in rodent models to calculate bioavailability (F%) .

Q. What computational methods predict the bioactivity of novel pyrrolidinone derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .

- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.